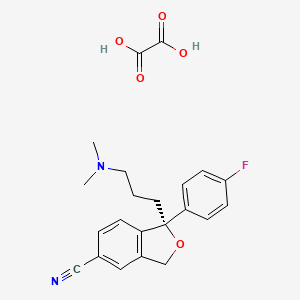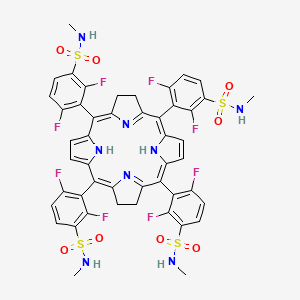![molecular formula C12H18Cl2N2 B610496 2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride CAS No. 1021418-53-0](/img/structure/B610496.png)
2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RJR 2429 dihydrochloride is a potent agonist at neural nicotinic acetylcholine receptors. It binds selectively to the α4β2, α1βγδ, and α3β4 subtypes of these receptors. This compound is known for its high affinity and efficacy in modulating neurotransmitter release, particularly dopamine, making it a valuable tool in neuropharmacological research .
Biochemical Analysis
Biochemical Properties
RJR 2429 dihydrochloride plays a significant role in biochemical reactions. It interacts with nicotinic acetylcholine receptors, specifically the α4β2 and α1βγδ subtypes . The nature of these interactions involves the compound binding to these receptor subtypes, thereby influencing their activity .
Cellular Effects
RJR 2429 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by interacting with nicotinic acetylcholine receptors, which are involved in cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of RJR 2429 dihydrochloride involves its binding interactions with nicotinic acetylcholine receptors. This binding can lead to the activation or inhibition of these receptors, resulting in changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RJR 2429 dihydrochloride involves the preparation of the heterocyclic substituted pyridine derivative. The key steps include:
Formation of the bicyclic structure: This involves the cyclization of a pyridine derivative to form the azabicyclo structure.
Introduction of the pyridinyl group: The pyridinyl group is introduced through a substitution reaction.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid
Industrial Production Methods
While specific industrial production methods for RJR 2429 dihydrochloride are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory synthesis. This includes optimizing reaction conditions for higher yield and purity, and employing industrial-scale equipment for the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
RJR 2429 dihydrochloride primarily undergoes:
Substitution reactions: Introduction of functional groups into the bicyclic structure.
Oxidation and reduction reactions: Modifying the oxidation state of the nitrogen atoms in the bicyclic structure.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents like alkyl halides or aryl halides under basic conditions.
Oxidation reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include various substituted derivatives of the original bicyclic structure, which can be further modified to enhance their pharmacological properties .
Scientific Research Applications
RJR 2429 dihydrochloride has a wide range of applications in scientific research:
Neuropharmacology: Used to study the function of nicotinic acetylcholine receptors and their role in neurotransmitter release, particularly dopamine
Drug development: Serves as a lead compound for developing new drugs targeting nicotinic acetylcholine receptors.
Biological research: Employed in studies investigating the role of nicotinic receptors in various physiological and pathological processes.
Medical research: Potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Mechanism of Action
RJR 2429 dihydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2, α1βγδ, and α3β4 subtypes. This binding induces a conformational change in the receptor, leading to the opening of ion channels and subsequent influx of cations such as sodium and calcium. This results in the depolarization of the neuron and the release of neurotransmitters, particularly dopamine .
Comparison with Similar Compounds
Similar Compounds
Nicotine: A well-known agonist of nicotinic acetylcholine receptors but with lower affinity and efficacy compared to RJR 2429 dihydrochloride.
Epibatidine: Another potent agonist with higher efficacy than RJR 2429 dihydrochloride but associated with higher toxicity.
Varenicline: A partial agonist used in smoking cessation therapies, with a different receptor subtype selectivity profile.
Uniqueness
RJR 2429 dihydrochloride is unique due to its high selectivity and affinity for multiple subtypes of nicotinic acetylcholine receptors. This makes it a valuable tool for studying the complex roles of these receptors in the nervous system and for developing new therapeutic agents targeting these receptors .
Properties
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUNXHHZRIUBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021418-53-0 |
Source


|
| Record name | RJR-2429 dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)


![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)





